

X-ray crystallography analysis of (R)-4-benzyl-2-hydroxymethylpiperazine derivatives

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Compound of Interest

Compound Name:	(R)-4-benzyl-2-hydroxymethylpiperazine
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A Comparative Guide to the Structural Analysis of Chiral Piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of chiral molecules is a cornerstone of modern drug discovery and development. The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can profoundly influence its pharmacological activity, with different enantiomers often exhibiting distinct therapeutic effects or toxicity profiles. Among the vast landscape of bioactive scaffolds, piperazine derivatives hold a prominent position. This guide provides a comparative analysis of X-ray crystallography for the structural elucidation of **(R)-4-benzyl-2-hydroxymethylpiperazine** derivatives and other closely related chiral piperidine and piperazine compounds. Furthermore, it offers a comparison with alternative analytical techniques and detailed experimental protocols to assist researchers in selecting the most appropriate methods for their specific needs.

I. X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction (XRD) is an unparalleled technique for determining the precise three-dimensional atomic and molecular structure of a crystalline compound.^[1] It provides

unambiguous information about lattice parameters, molecular geometry, bond lengths, bond angles, and absolute configuration.[1][2]

Comparative Crystallographic Data of Benzyl-Substituted Piperidine and Piperazine Derivatives

While a comprehensive set of crystallographic data for a series of **(R)-4-benzyl-2-hydroxymethylpiperazine** derivatives is not readily available in the public domain, the following table presents data for related structures to illustrate the type of information obtained and the basis for structural comparison.

Compound Name	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	V (Å³)	Z
1,2-dimorpholinoethane	C ₁₀ H ₂ O ₂	Monoclinic	P ₂ ₁ /n	6.0430	8.0805	11.1700	97.475	540.80	2
1-morpholino-3-morpholino-1-bromide	C ₁₁ H ₂ N ₂ O ₂	Monoclinic	P ₂ ₁	6.3745	11.1378	9.6549	93.358	684.30	2
Ni(II) complex of 1,2-bis(pyridin-2-ylmethyl)hydrazine	C ₄₀ H ₃ N ₂ O ₁₆	Monoclinic	P ₂ ₁ /c	20.7558	13.1937	20.0181	96.951	5441.6	4

This table is a representative example. Data for specific **(R)-4-benzyl-2-hydroxymethylpiperazine** derivatives should be sought in dedicated crystallographic databases.

II. Experimental Protocol for Single-Crystal X-ray Diffraction

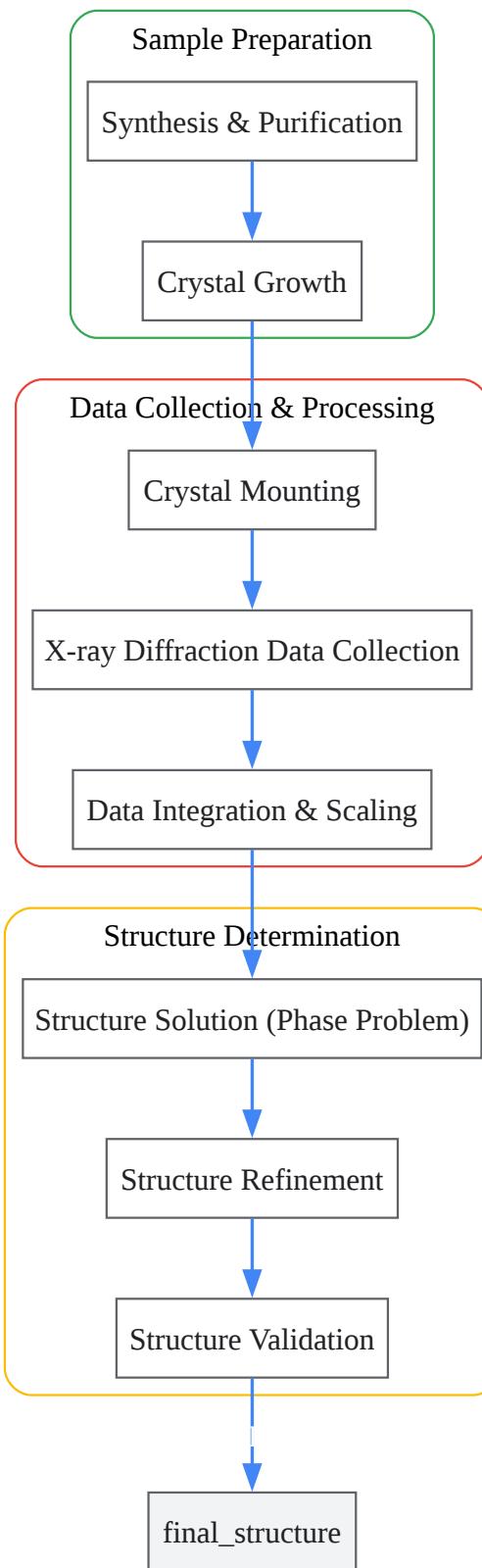
The process of determining a crystal structure by X-ray diffraction involves several key steps, from sample preparation to data analysis.^[3]

Step-by-Step Experimental Workflow

- Crystal Growth: High-quality single crystals are paramount for a successful XRD experiment. ^[1] This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
- Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.^[4] X-rays are generated, collimated, and directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.^[1]
- Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.
- Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the molecule.
- Structure Refinement: The initial model is refined against the experimental data to improve the atomic positions, bond lengths, and angles, resulting in a final, accurate molecular structure.^[3]
- Structure Validation: The final structure is validated using various crystallographic metrics to ensure its quality and reliability.

III. Visualization of the X-ray Crystallography Workflow

The following diagram illustrates the sequential process of single-crystal X-ray diffraction analysis.



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Workflow of a single-crystal X-ray diffraction experiment.

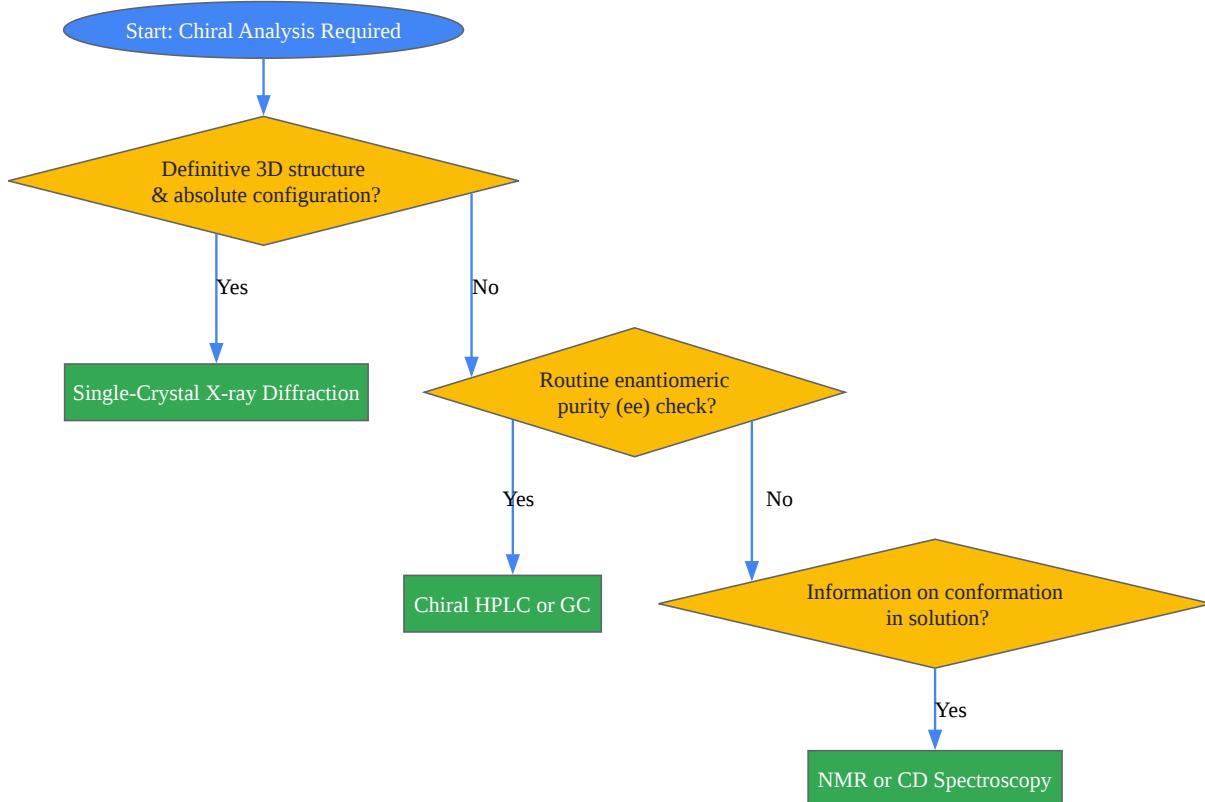
IV. Alternative Analytical Techniques for Chiral Analysis

While X-ray crystallography provides the definitive solid-state structure, other techniques are invaluable for analyzing chiral molecules in solution and are often more accessible for routine analysis.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Technique	Principle	Sample Requirements	Information Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy	Uses chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.	Solution (mg scale)	Enantiomeric ratio (er) and enantiomeric excess (ee). Can provide structural information.
Circular Dichroism (CD) Spectroscopy	Measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.	Solution (μ g-mg scale)	Information on absolute configuration and secondary structure. Can be used for quantitative analysis.
Chiral High-Performance Liquid Chromatography (HPLC)	Separates enantiomers based on their differential interactions with a chiral stationary phase. [8]	Solution (μ g- μ g scale)	Excellent for determining enantiomeric purity (ee) and for preparative separation of enantiomers.
Chiral Gas Chromatography (GC)	Similar to HPLC, but for volatile compounds, using a chiral stationary phase in a capillary column.	Volatile sample (ng-pg scale)	High-resolution separation and quantification of volatile enantiomers.

V. Selecting the Appropriate Analytical Technique

The choice of analytical technique depends on the specific research question, the nature of the sample, and the available instrumentation. The following diagram provides a logical approach to selecting the most suitable method.



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